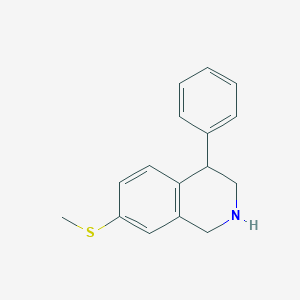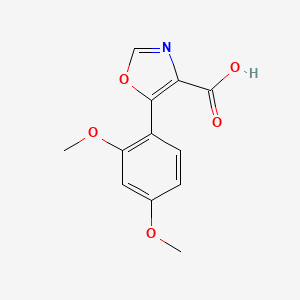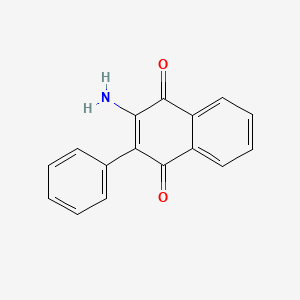
1,4-Naphthalenedione, 2-amino-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-phenylnaphthalene-1,4-dione is an organic compound with a complex structure that includes both aromatic and amino functional groups. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-phenylnaphthalene-1,4-dione typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide. This reaction is carried out under mild, ambient, and solvent-free conditions, making it an environmentally friendly process .
Industrial Production Methods
In an industrial setting, the production of 2-amino-3-phenylnaphthalene-1,4-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The recovery and reuse of catalysts, such as nano copper (II) oxide, are also crucial for sustainable industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-phenylnaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to a hydroquinone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other aromatic derivatives. These products can have significant applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
2-amino-3-phenylnaphthalene-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-amino-3-phenylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can interact with DNA, proteins, and enzymes, leading to changes in cellular processes. For example, its quinone derivatives can generate reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells . The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-3-methylnaphthalene-1,4-dione
- 2-amino-3-chloronaphthalene-1,4-dione
- 2-amino-3-bromonaphthalene-1,4-dione
Uniqueness
2-amino-3-phenylnaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both amino and phenyl groups. This unique structure allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its derivatives have shown promising biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
56176-17-1 |
|---|---|
Fórmula molecular |
C16H11NO2 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
2-amino-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H11NO2/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9H,17H2 |
Clave InChI |
GFUXSPXAFRJOOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


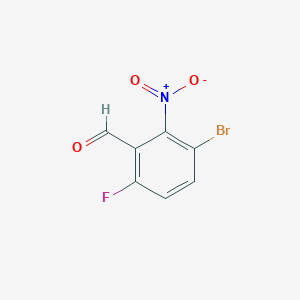
![11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B11863208.png)

![Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11863214.png)
![2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one](/img/structure/B11863220.png)

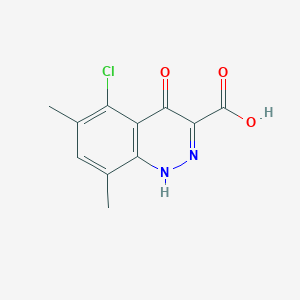
![Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B11863243.png)

